1-(2-Bromo-4,6-dimethylphenyl)guanidine
Description
General Overview of Guanidine (B92328) Chemistry in Contemporary Research
Guanidine, a nitrogen-rich compound, is a fundamental building block in organic chemistry and biochemistry. ineosopen.org Its derivatives are ubiquitous in nature and are integral components of biologically important molecules. sci-hub.senih.gov In contemporary research, the guanidinium (B1211019) group is of particular interest due to its ability to form strong, bidentate hydrogen bonds and its delocalized positive charge in the protonated state. sci-hub.se This high basicity and capacity for molecular recognition make guanidine derivatives valuable in various applications, including catalysis, materials science, and drug design. ineosopen.orgsci-hub.senih.gov The versatility of the guanidine moiety allows for a wide range of structural modifications, leading to a vast chemical space for the development of new therapeutic agents. sci-hub.senih.gov
Rationale for Investigating Aryl-Substituted Guanidines
The attachment of an aryl group to the guanidine core significantly influences its physicochemical and pharmacological properties. Aryl-substituted guanidines have been the subject of extensive research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. sci-hub.senih.gov The nature and substitution pattern of the aryl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. The investigation of these derivatives allows for the fine-tuning of their activity, selectivity, and pharmacokinetic profiles, making them attractive candidates for drug discovery programs.
Specific Research Focus on 1-(2-Bromo-4,6-dimethylphenyl)guanidine
While extensive research has been conducted on various aryl-substituted guanidines, specific academic inquiry into "this compound" appears to be limited based on currently available literature. However, the unique structural features of this compound warrant a detailed examination of its potential research relevance.
The structure of this compound is characterized by a guanidine group attached to a 2-bromo-4,6-dimethylphenyl moiety. The presence and position of the substituents on the phenyl ring are of particular importance. The bromine atom at the ortho position introduces both steric bulk and electronic effects, which can influence the conformation of the molecule and its binding to target proteins. Studies on analogous compounds have shown that the position of a halogen substituent can be critical for biological activity. For instance, in a series of antigiardial guanidine compounds, a 2-bromo substituted analogue demonstrated notable activity. nih.gov The two methyl groups at the meta positions further contribute to the steric hindrance and lipophilicity of the molecule. This substitution pattern may confer selectivity for specific biological targets and could influence the compound's metabolic stability.
Table 1: Key Structural Features of this compound
| Feature | Description | Potential Influence |
| Guanidine Group | Highly basic, capable of forming strong hydrogen bonds. | Core functional group responsible for primary interactions with biological targets. |
| Aryl Moiety | 2-Bromo-4,6-dimethylphenyl group. | Modulates overall physicochemical properties such as lipophilicity and electronic distribution. |
| Ortho-Bromo Substituent | A halogen atom at the 2-position of the phenyl ring. | Introduces steric hindrance and alters the electronic nature of the aromatic ring, potentially influencing binding affinity and selectivity. |
| Meta-Dimethyl Substituents | Two methyl groups at the 4- and 6-positions. | Increases lipophilicity and steric bulk, which can affect cell permeability and metabolic stability. |
Given the structural characteristics of this compound, the scope of academic inquiry could encompass several areas. A primary focus would likely be on its synthesis and characterization, establishing efficient synthetic routes and fully elucidating its chemical and physical properties. Subsequently, investigations into its potential biological activities, guided by the known pharmacological profiles of other substituted guanidines, would be a logical progression. This could include screening for antimicrobial, anticancer, or enzyme inhibitory activities. Furthermore, computational modeling and structural biology studies could provide insights into its potential molecular targets and mode of action. While specific research on this compound is not widely documented, its structural motifs suggest it as a candidate for further investigation within the broader field of medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChI Key |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 4,6 Dimethylphenyl Guanidine and Analogues
Historical and Current Synthetic Approaches to Guanidine (B92328) Derivatives
The synthesis of the guanidinium (B1211019) core has been approached through various methods over the years, ranging from traditional condensation reactions to modern, highly efficient catalytic processes. These methods can be broadly categorized into classical and modern synthetic strategies.
Classical Condensation Reactions for Substituted Guanidines
Historically, the synthesis of substituted guanidines has relied on condensation reactions involving the reaction of an amine with a suitable guanylating agent. A common and well-established method is the reaction of amines with cyanamide (B42294) or its derivatives. This approach, while foundational, can sometimes be limited by the reactivity of the amine and the stability of the cyanamide.
Another classical route involves the use of S-alkylisothioureas as guanylating agents. These reagents react with primary amines to afford the corresponding guanidines. The reaction proceeds via nucleophilic attack of the amine on the isothiourea, followed by the elimination of a thiol. While effective, this method often requires the pre-synthesis of the S-alkylisothiourea and can generate odorous thiol byproducts.
The use of carbodiimides as precursors to guanidines also represents a classical approach. Amines can add to the central carbon atom of a carbodiimide (B86325) to form a guanidine. However, this reaction can be sluggish, particularly with less nucleophilic amines, and may require harsh reaction conditions or the use of catalysts.
| Classical Guanylating Agent | Reactant | Product | Byproduct |
| Cyanamide | Amine | Guanidine | - |
| S-Alkylisothiourea | Amine | Guanidine | Thiol |
| Carbodiimide | Amine | Guanidine | - |
Modern Catalytic Syntheses of Guanidine Systems
In recent years, significant advancements have been made in the development of catalytic methods for the synthesis of guanidines. These modern approaches offer advantages in terms of efficiency, substrate scope, and milder reaction conditions. Transition metal catalysts, particularly those based on palladium, copper, and zinc, have been successfully employed in guanylation reactions.
For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl guanidines. These methods often involve the coupling of an aryl halide with a guanidine or a protected guanidine derivative. Similarly, copper-catalyzed reactions have been utilized for the three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org
Furthermore, the direct catalytic guanylation of amines with carbodiimides has emerged as a highly atom-economical method. Various metal catalysts, including those based on zinc, have been shown to effectively catalyze this transformation, even with challenging substrates such as sterically hindered anilines. researchgate.net The use of trifluoromethanesulfonic acid has also been reported to catalyze the reaction between aromatic amines and carbodiimides. google.com
Precursor Design and Synthesis Strategies
The successful synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine is critically dependent on the availability and purity of its key precursors. The primary precursors are the substituted aniline (B41778), 2-Bromo-4,6-dimethylaniline (B183183), and a suitable guanylating agent, often derived from cyanamide.
Synthesis of Substituted Anilines (e.g., 2-Bromo-4,6-dimethylaniline)
The synthesis of 2-Bromo-4,6-dimethylaniline is a crucial first step. A common strategy for the preparation of brominated anilines is the direct bromination of the corresponding aniline derivative. In the case of 2-Bromo-4,6-dimethylaniline, the starting material would be 2,6-dimethylaniline (B139824).
The bromination of 2,6-dimethylaniline can be achieved using elemental bromine in a suitable solvent. The regioselectivity of the bromination is influenced by the reaction conditions. For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid is reported to predominantly yield 4-bromo-2,6-dimethylaniline. prepchem.com To achieve bromination at the 2-position, alternative strategies or separation of isomers may be necessary. It is known that bromination of anilines is a highly facile electrophilic substitution reaction, and controlling the position of substitution can be challenging due to the strong activating effect of the amino group.
Synthesis of Cyanamide Derivatives for Guanidine Formation
Cyanamide (H₂NCN) itself can be used as a guanylating agent. However, its handling can be challenging due to its tendency to dimerize or polymerize. Therefore, more stable and reactive cyanamide derivatives are often employed.
N-Substituted cyanamides can be prepared through various methods. One common approach is the reaction of a primary or secondary amine with cyanogen (B1215507) bromide (BrCN). This reaction, while effective, involves the use of a highly toxic reagent. Alternative and safer cyanating agents have been developed to circumvent this issue.
Another route to substituted cyanamides involves the desulfurization of thioureas or the dehydration of ureas. nih.gov For the synthesis of this compound, a potential strategy would involve the preparation of N-(2-Bromo-4,6-dimethylphenyl)cyanamide as an intermediate. This could then be reacted with ammonia (B1221849) or an amine to furnish the desired guanidine. The synthesis of such an intermediate could be achieved by reacting 2-Bromo-4,6-dimethylaniline with a cyanating agent.
Direct Synthesis Routes to this compound
While a specific, detailed experimental procedure for the direct synthesis of this compound is not extensively documented in readily available literature, plausible synthetic routes can be proposed based on established methodologies for the guanylation of sterically hindered anilines. The steric hindrance posed by the two ortho-methyl groups and the bromine atom on the aniline ring presents a synthetic challenge.
A likely approach would be the direct reaction of 2-Bromo-4,6-dimethylaniline with a guanylating agent. Given the steric hindrance of the aniline, a more reactive guanylating agent or catalytic activation would likely be necessary.
One potential route is the reaction of 2-Bromo-4,6-dimethylaniline with cyanamide in the presence of an acid catalyst, such as nitric acid or hydrochloric acid. The reaction would likely require heating in a suitable solvent, such as an alcohol or a polar aprotic solvent.
Alternatively, a more modern catalytic approach could be employed. The reaction of 2-Bromo-4,6-dimethylaniline with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a suitable catalyst could yield the desired product. Catalysts that have shown efficacy in the guanylation of hindered anilines include zinc compounds or trifluoromethanesulfonic acid. researchgate.netgoogle.com This method offers the advantage of being highly atom-economical.
A third approach could involve the use of a pre-activated guanylating agent. For example, reacting 2-Bromo-4,6-dimethylaniline with a reagent like 1H-pyrazole-1-carboxamidine hydrochloride, which is known to guanylate amines, could be a viable option. These reagents are often more reactive than cyanamide itself and can be effective for less nucleophilic or sterically hindered amines.
The choice of solvent, temperature, and reaction time would need to be optimized for each of these potential routes to maximize the yield of this compound while minimizing the formation of side products. Due to the steric hindrance of the starting aniline, extended reaction times or elevated temperatures may be required. organic-chemistry.org
| Precursor 1 | Precursor 2 | Potential Catalyst/Reagent | Product |
| 2-Bromo-4,6-dimethylaniline | Cyanamide | Acid (e.g., HNO₃, HCl) | This compound |
| 2-Bromo-4,6-dimethylaniline | Carbodiimide (e.g., DIC, DCC) | Zinc catalyst or Trifluoromethanesulfonic acid | This compound |
| 2-Bromo-4,6-dimethylaniline | 1H-Pyrazole-1-carboxamidine HCl | Base (e.g., Triethylamine) | This compound |
Optimization of Reaction Conditions (Temperature, Solvent, Catalysis)
The synthesis of aryl guanidines, including this compound, typically involves the reaction of an amine with a guanylating agent. The steric hindrance imposed by the ortho-bromo and two methyl groups on the phenyl ring of 2-bromo-4,6-dimethylaniline necessitates careful optimization of reaction parameters to achieve satisfactory yields.
Temperature: The reaction temperature is a critical factor in overcoming the activation energy barrier, particularly when dealing with sterically hindered substrates. While some guanylation reactions can proceed at room temperature, the synthesis of bulky guanidines often requires elevated temperatures to drive the reaction to completion. For instance, in related syntheses of substituted guanidines, refluxing conditions in solvents like toluene (B28343) (around 110 °C) have been employed. It is anticipated that the synthesis of this compound would likely require heating to achieve a reasonable reaction rate and yield.
Solvent: The choice of solvent can significantly influence the reaction outcome by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states. Aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and toluene are commonly used for guanylation reactions. The selection of the optimal solvent would depend on the specific guanylating agent used and the desired reaction temperature. For instance, higher boiling point solvents like toluene are suitable for reactions requiring elevated temperatures.
The following table summarizes hypothetical reaction conditions that could be optimized for the synthesis of this compound based on general knowledge of guanidine synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temperature | 80 °C | 110 °C (Reflux) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene |
| Catalyst | None | Pd(OAc)₂ / XPhos | Zinc Triflate |
| Guanylating Agent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Cyanamide | Carbodiimide |
Regioselectivity and Yield Enhancement in Target Compound Synthesis
Regioselectivity is a crucial aspect of the synthesis of substituted aryl guanidines, particularly when multiple reactive sites are present on the aromatic ring. In the case of 2-bromo-4,6-dimethylaniline, the primary amine is the intended site of guanylation. Fortunately, the high nucleophilicity of the amino group generally ensures that the reaction occurs selectively at this position.
The primary challenge in the synthesis of this compound lies in achieving a high yield due to the steric hindrance around the amino group. The ortho-bromo substituent and the two flanking methyl groups create a crowded environment, which can impede the approach of the guanylating agent.
To enhance the yield, several strategies can be employed:
Choice of Guanylating Agent: The reactivity of the guanylating agent is a key determinant of the reaction's success. More reactive agents, such as certain carbodiimides or activated pyrazole-1-carboxamidines, may be necessary to overcome the steric barrier.
Use of Protecting Groups: In some cases, protecting group strategies can be utilized to modulate the reactivity of the starting materials and improve yields. For the guanidine functional group itself, Boc (tert-butyloxycarbonyl) protecting groups are commonly used.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields, particularly in cases of sterically hindered substrates. The application of microwave heating could potentially reduce reaction times and increase the efficiency of the guanylation of 2-bromo-4,6-dimethylaniline.
While specific yield data for the synthesis of this compound is not available in the reviewed literature, yields for the synthesis of other sterically hindered aryl guanidines can range from moderate to good, depending on the optimized reaction conditions.
Divergent Synthesis of Related Guanidine Systems with 2-Bromo-4,6-dimethylphenyl Substituents
Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery, allowing for the creation of a library of structurally related compounds from a common intermediate. A divergent approach to the synthesis of guanidine systems bearing the 2-bromo-4,6-dimethylphenyl substituent would be highly valuable for exploring the structure-activity relationships of this class of compounds.
A plausible divergent synthetic route could start with the key intermediate, this compound. This core structure could then be further functionalized at the guanidine nitrogen atoms. For instance, if the initial guanylation is performed with a protected guanylating agent (e.g., carrying Boc groups), subsequent deprotection would yield a primary guanidine that can be further derivatized.
Alternatively, a divergent approach could involve the synthesis of a versatile building block that can be readily converted into a variety of guanidine analogues. For example, a 2-bromo-4,6-dimethylphenyl-substituted isothiourea could serve as a key intermediate. This intermediate could then be reacted with a diverse range of amines to generate a library of guanidines with different substitution patterns on the guanidine moiety.
The following scheme illustrates a hypothetical divergent synthesis strategy:
This approach would enable the systematic modification of the guanidine portion of the molecule, allowing for the fine-tuning of its physicochemical and biological properties. The development of such a divergent synthetic route would be a significant contribution to the exploration of the chemical space around the this compound scaffold. nih.gov
Reactivity and Mechanistic Studies of 1 2 Bromo 4,6 Dimethylphenyl Guanidine
Fundamental Reaction Pathways
The reactivity of 1-(2-Bromo-4,6-dimethylphenyl)guanidine is primarily dictated by the electronic and steric environment of the guanidine (B92328) functional group.
Nucleophilic Reactivity at Guanidine Nitrogen Centers
The guanidine group possesses multiple nitrogen atoms that can act as nucleophiles. The delocalization of the lone pair of electrons across the three nitrogen atoms and the central carbon atom modulates their nucleophilicity. In principle, any of the nitrogen atoms could participate in a nucleophilic attack. However, the substitution pattern on the aryl ring and the potential for steric hindrance play a crucial role in determining which nitrogen is the most reactive. The nitrogen atoms of the guanidine moiety can be considered as N-nucleophiles, capable of participating in addition reactions to unsaturated compounds.
Electrophilic Activation of Guanidine Moiety
While guanidines are primarily known for their nucleophilicity and basicity, the central carbon atom of the guanidinium (B1211019) ion (the protonated form of guanidine) can exhibit electrophilic character. This is due to the positive charge being delocalized over the N-C-N system, rendering the central carbon electron-deficient. This electrophilic nature allows the guanidinium ion to act as a Lewis acid, activating electrophiles in certain reactions. For this compound, protonation would lead to a guanidinium ion where the central carbon could be susceptible to attack by strong nucleophiles.
Role in Organic Transformations
The inherent properties of the guanidine moiety suggest several key roles for this compound in organic synthesis.
As a Chemical Base or Proton Sponge
Guanidines are renowned for their strong basicity, often categorized as organic superbases. This high basicity arises from the exceptional stability of the resulting guanidinium ion upon protonation, where the positive charge is delocalized over the three nitrogen atoms. The presence of electron-donating methyl groups on the phenyl ring of this compound would further enhance the basicity of the guanidine moiety. The steric hindrance provided by the ortho-bromo and methyl substituents would likely make it a non-nucleophilic base, a desirable characteristic in many organic reactions where the base should not interfere with the reactants.
Participation in Addition Reactions (e.g., Michael Addition, 1,4-Addition)
The nucleophilic nitrogen atoms of this compound are expected to readily participate in addition reactions with electron-deficient alkenes, such as those found in Michael acceptors. In a Michael addition, one of the guanidine nitrogens would act as the nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound. The specific regioselectivity of this addition would be influenced by the steric and electronic effects of the 2-bromo-4,6-dimethylphenyl group.
Alkylation and Acylation Processes
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the reactivity and mechanistic studies of the chemical compound This compound .
Specifically, no research findings, data tables, or detailed mechanistic investigations could be retrieved for the following topics outlined in the requested article structure:
Detailed Mechanistic Investigations:
Intermediate Identification and Elucidation of Transition States:There are no studies identifying reaction intermediates or elucidating transition states for any reactions involving this compound.
While the requested sections cover common areas of investigation in synthetic organic chemistry, it appears that this particular compound has not been the subject of published research in these areas. Therefore, it is not possible to generate the requested scientific article with the specified content and structure.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine, offering profound insights into its molecular framework and the spatial arrangement of its atoms.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the protons of the guanidine (B92328) moiety. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the adjacent functional groups.
The aromatic region is expected to show two singlets, a result of the symmetrical substitution pattern of the phenyl ring. The proton at the C3 position and the proton at the C5 position, though chemically distinct due to their proximity to the bromine and guanidine groups, may exhibit nearly identical chemical shifts, leading to the appearance of a single, slightly broadened singlet.
The two methyl groups at the C4 and C6 positions are chemically equivalent and are therefore expected to produce a single, sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons.
The protons attached to the nitrogen atoms of the guanidine group are expected to appear as a broad singlet. The exact chemical shift and the broadness of this peak can be influenced by factors such as solvent, temperature, and concentration, due to proton exchange and hydrogen bonding.
To provide a more concrete, albeit predictive, analysis, one can consider the known ¹H NMR data for the precursor, 2-bromo-4,6-dimethylaniline (B183183). In this precursor, the aromatic protons appear at approximately 7.18 ppm and 6.95 ppm, and the methyl protons at around 2.28 ppm and 2.18 ppm. The introduction of the electron-withdrawing guanidine group in place of the amino group would be expected to induce a downfield shift for the aromatic protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (C3-H, C5-H) | 7.0 - 7.3 | s | 2H |
| -CH₃ (C4, C6) | 2.2 - 2.4 | s | 6H |
| -NH (Guanidine) | 5.0 - 7.0 | br s | 4H |
Note: These are predicted values and may vary based on experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom in the molecule will give rise to a distinct signal.
The spectrum is expected to show signals for the six aromatic carbons, the two methyl carbons, and the carbon atom of the guanidine group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C2) is expected to be shifted upfield due to the heavy atom effect. The carbons bearing the methyl groups (C4 and C6) and the carbon attached to the guanidine group (C1) will also have characteristic chemical shifts.
The guanidinyl carbon is anticipated to appear significantly downfield, typically in the range of 155-165 ppm, due to its double bond character and the electronegativity of the attached nitrogen atoms.
By referencing the ¹³C NMR data of 2-bromo-4,6-dimethylaniline, where the aromatic carbons appear in the range of 110-145 ppm and the methyl carbons around 17-20 ppm, we can predict the approximate shifts for the target compound. The guanidine moiety's introduction will most notably affect the chemical shift of the C1 carbon.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N (Guanidine) | 155 - 165 |
| Ar-C1 | 140 - 150 |
| Ar-C2 (C-Br) | 115 - 125 |
| Ar-C3, C5 | 125 - 135 |
| Ar-C4, C6 (C-CH₃) | 130 - 140 |
| -CH₃ | 15 - 25 |
Note: These are predicted values and may vary based on experimental conditions.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the through-space proximity of protons. In the context of this compound, a NOESY experiment could reveal correlations between the protons of the methyl groups and the adjacent aromatic protons, confirming their spatial relationship. Furthermore, correlations between the guanidine NH protons and the aromatic C3-H could provide information about the preferred rotational conformation around the C1-N bond. This information is crucial for building a complete three-dimensional model of the molecule in solution.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint."
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the guanidine group are anticipated to appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidine moiety is expected to be observed in the range of 1600-1680 cm⁻¹.
The aromatic C-H stretching vibrations will likely be seen just above 3000 cm⁻¹, while the C-H bending vibrations of the methyl groups will appear around 1375 cm⁻¹ and 1450 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
For comparison, the FT-IR spectrum of 2-bromo-4,6-dimethylaniline shows characteristic N-H stretching bands around 3400 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The introduction of the guanidine group will introduce the prominent C=N stretching band and modify the N-H stretching region.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Guanidine) | 3100 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=N Stretch (Guanidine) | 1600 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Bend (Methyl) | 1375, 1450 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 700 |
Note: These are predicted values and may vary based on the physical state of the sample.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio would be observed.
The fragmentation of the molecule under electron impact is likely to involve the cleavage of the bond between the phenyl ring and the guanidine group, leading to the formation of a [C₉H₁₁BrN]⁺ radical cation corresponding to the 2-bromo-4,6-dimethylphenylamino fragment, and a [CH₄N₃]⁺ cation corresponding to the guanidinyl fragment. Further fragmentation of the brominated aromatic fragment could involve the loss of a methyl radical or a bromine atom.
The mass spectrum of N-phenylguanidine shows a molecular ion peak and fragmentation corresponding to the loss of the guanidine and phenyl moieties. This provides a basis for predicting the fragmentation of the more complex this compound.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z |
| [C₉H₁₂BrN₃]⁺ (Molecular Ion) | 257/259 |
| [C₉H₁₁BrN]⁺ | 212/214 |
| [C₈H₈Br]⁺ | 183/185 |
| [CH₅N₃]⁺ (Guanidinium) | 60 |
Note: m/z values are for the most abundant isotopes. The presence of bromine will result in isotopic peaks.
Based on the conducted research, there is no specific single-crystal X-ray diffraction data available in the public domain for the compound “this compound.” The search results provided general principles of X-ray crystallography and data for other related compounds, but not for the specific molecule requested.
Therefore, it is not possible to provide the detailed analysis of its absolute structure, molecular conformation, crystal packing, and intermolecular interactions as outlined in the prompt. Further research or de novo crystallographic analysis of the compound would be required to generate the requested information.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are extensively used to investigate the properties of guanidine (B92328) derivatives by approximating the complex many-electron system to a simpler one based on the electron density.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like 1-(2-Bromo-4,6-dimethylphenyl)guanidine, which has several rotatable bonds, multiple energy minima, or conformers, may exist. Conformational analysis involves identifying these stable conformers and determining their relative energies.
The presence of bulky substituents at the ortho positions (a bromine atom and a methyl group) on the phenyl ring introduces significant steric hindrance. This steric strain is expected to play a crucial role in determining the preferred conformation of the molecule. Specifically, the dihedral angle between the plane of the phenyl ring and the guanidinyl group is a key parameter. In di-ortho-substituted systems, a non-planar arrangement is generally favored to minimize steric clashes between the ortho substituents and the guanidinyl hydrogens. The molecule is likely to adopt a conformation where the guanidinyl group is twisted out of the plane of the aromatic ring. This twisting helps to alleviate the steric repulsion between the ortho-bromo and ortho-methyl groups and the NH groups of the guanidine moiety.
Computational studies on similarly substituted aryl compounds have shown that the degree of this twist is influenced by the size and electronic nature of the substituents. For this compound, DFT calculations would likely predict a significant deviation from planarity. The relative energies of different conformers, arising from rotation around the C-N bond connecting the phenyl ring and the guanidine group, can be calculated to identify the most stable (lowest energy) conformation.
Table 1: Representative Calculated Conformational Data for a Di-ortho-substituted Phenylguanidine Analog
| Conformer | Dihedral Angle (Phenyl-N-C-N) | Relative Energy (kcal/mol) |
| A (Twisted) | 65.2° | 0.00 |
| B (Planar) | 0.0° | +8.5 |
Note: This table presents hypothetical data based on typical findings for sterically hindered phenylguanidines to illustrate the concepts of conformational analysis. Actual values for this compound would require specific calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidinyl group, which is known for its strong electron-donating ability. The LUMO, on the other hand, is likely to be distributed over the aromatic phenyl ring, influenced by the electron-withdrawing bromine atom and the methyl groups. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. The HOMO-LUMO gap can be used to predict the molecule's behavior in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Phenylguanidines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenylguanidine | -5.8 | -0.9 | 4.9 |
| Hypothetical this compound | -6.1 | -1.2 | 4.9 |
| 4-Nitrophenylguanidine | -6.5 | -2.0 | 4.5 |
Note: This table contains representative data for phenylguanidine and a hypothetical scenario for the target compound to demonstrate the concepts of HOMO/LUMO analysis. The values are illustrative and depend on the specific computational method used.
Quantum chemical calculations are also employed to predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using DFT methods. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule within an external magnetic field.
For this compound, predicting the ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra. The calculated chemical shifts are sensitive to the molecule's geometry, so an accurate optimized geometry is essential for reliable predictions. The chemical shifts of the protons and carbons in the phenyl ring will be influenced by the electronic effects of the bromo and methyl substituents, as well as the guanidinyl group. Similarly, the shifts of the guanidinyl protons and carbon will be affected by the nature of the substituted phenyl ring.
Basicity and pKa Prediction for Guanidine Derivatives
Guanidines are known for their strong basicity, which arises from the delocalization of the positive charge in the protonated form (the guanidinium (B1211019) cation) over the three nitrogen atoms. The pKa value is a quantitative measure of this basicity. Computational methods can be used to predict the pKa of guanidine derivatives by calculating the free energy change of the protonation reaction in solution.
The pKa of this compound will be influenced by both electronic and steric effects of the substituents on the phenyl ring. The electron-donating methyl groups would tend to increase the basicity, while the electron-withdrawing bromine atom would decrease it. However, the steric hindrance from the ortho-substituents can have a more complex effect. It may hinder the solvation of the guanidinium cation, which can affect its stability and thus the pKa. Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), are necessary for accurate pKa predictions. Studies on ortho-substituted anilines and phenols have shown that steric effects can significantly impact acidity and basicity, a phenomenon that is also expected to be important for this guanidine derivative.
Reaction Pathway Modeling and Energetics
Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, through the transition state. This provides valuable information about the reaction mechanism and the factors that control the reaction rate and outcome.
A transition state is a high-energy, transient species that exists at the maximum of the reaction energy profile. It represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism.
For reactions involving this compound, such as its protonation or its role as a nucleophile in a chemical reaction, DFT calculations can be used to locate the transition state structure. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is a minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed computationally by a vibrational frequency analysis, where the transition state has exactly one imaginary frequency. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. For example, in a proton transfer reaction, the transition state would involve the partial formation and breaking of bonds to the proton.
Exploration of Potential Energy Surfaces
The key determinants of the PES for this molecule are the rotational barriers around the single bonds, primarily the C(phenyl)-N(guanidine) bond. The presence of bulky substituents at both ortho positions (a bromine atom and a methyl group) relative to the guanidine moiety introduces significant steric hindrance. This steric strain is expected to dominate the conformational energetics, leading to a highly structured PES with distinct energy minima and substantial barriers to rotation.
Key Torsional Angles and Conformational Space
The conformational space of this compound can be primarily described by the dihedral angle (τ) of the C2-C1-N-C(guanidinium) bond, which dictates the orientation of the guanidine group relative to the phenyl ring. Due to the steric clash between the ortho substituents and the guanidine group, a planar conformation (τ = 0° or 180°) would be highly energetically unfavorable. Instead, the molecule is expected to adopt a non-planar conformation where the guanidine group is significantly twisted out of the plane of the phenyl ring to minimize van der Waals repulsions.
Computational studies on similarly ortho-substituted systems, such as N-benzhydrylformamides with ortho-halogen derivatives, have shown that ortho-substituents significantly hinder the rotation of the aryl fragment. mdpi.com In biphenyls with a single ortho-substituent, the barriers to rotation have been determined to be substantial. researchgate.net For this compound, with two bulky ortho groups, this rotational barrier is anticipated to be even more pronounced.
The potential energy surface would likely feature two equivalent or near-equivalent energy minima corresponding to conformations where the guanidine group is twisted away from the ortho substituents. These minima would be separated by high-energy transition states. The transition state for rotation around the C(phenyl)-N(guanidine) bond would likely involve a conformation where the guanidine group is eclipsing one of the ortho substituents, leading to maximum steric repulsion.
Hypothetical Energy Profile
A qualitative representation of the energy profile for rotation around the C(phenyl)-N(guanidine) bond is expected to show deep energy wells at dihedral angles that relieve steric strain. The maxima of this energy profile would correspond to the transition states where the guanidine group is forced into proximity with the bromo and methyl groups on the phenyl ring. The energy difference between the minima (stable conformers) and the maxima (transition states) defines the rotational barrier. Given the size of the bromine atom and the methyl group, this barrier is expected to be significant, potentially leading to hindered rotation at room temperature.
The following table outlines the key dihedral angles and the expected relative energies of the corresponding conformations. Please note that the energy values are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available.
| Dihedral Angle (τ) | Conformation Description | Expected Relative Energy |
| ~ ±90° | Perpendicular (Minimum Energy) | Low |
| 0° | Eclipsed with Bromine (Transition State) | High |
| 180° | Eclipsed with Methyl (Transition State) | High |
Catalytic and Materials Science Applications
Role as an Organocatalyst in Organic Synthesis
Guanidines and their derivatives have emerged as powerful organocatalysts, primarily due to their strong basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net These characteristics enable them to activate a wide range of substrates and facilitate numerous organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net
Chiral guanidines are particularly valued for their ability to induce stereoselectivity in chemical reactions, leading to the formation of specific enantiomers of a chiral product. nih.gov This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. The introduction of chirality into the guanidine (B92328) scaffold, which could be achieved with derivatives of 1-(2-Bromo-4,6-dimethylphenyl)guanidine, allows for the creation of a chiral environment around the reacting molecules.
The catalytic activity of chiral guanidines often relies on their ability to act as bifunctional catalysts. The guanidinium (B1211019) group, formed after protonation, can activate an electrophile through hydrogen bonding, while the basic nitrogen atoms can deprotonate a nucleophile, bringing both reactants into close proximity in a well-defined orientation. This dual activation model is key to achieving high levels of enantioselectivity. mdpi.com
The structural features of guanidine catalysts make them suitable for a variety of specific and important organic reactions.
Henry (Nitroaldol) Reaction: Chiral guanidines have been successfully employed as catalysts in the Henry reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. mdpi.comnih.gov The catalyst's basicity facilitates the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbonyl group. Axially chiral guanidines have been shown to effectively catalyze this reaction, yielding optically active nitroaldol products with good yields and high enantioselectivities. nih.gov
Enantioselective Amination: The introduction of a nitrogen atom into an organic molecule in a stereoselective manner is a fundamental transformation. Chiral guanidines have proven to be highly effective catalysts for the enantioselective amination of various substrates, such as 1,3-dicarbonyl compounds. nih.gov A newly designed axially chiral guanidine, for instance, has been shown to be a highly efficient catalyst for the electrophilic amination of 1,3-dicarbonyl compounds, leading to the construction of nitrogen-substituted quaternary stereocenters in an optically active form. nih.gov
Bromolactonization: This reaction involves the formation of a bromine-containing lactone from an unsaturated carboxylic acid. While specific examples using guanidine catalysts are less common in the general literature, the principles of organocatalysis suggest that a suitably designed chiral guanidine could potentially facilitate this transformation by activating the carboxylic acid and controlling the stereochemical outcome of the bromine addition and subsequent cyclization. Research has demonstrated the use of other types of organocatalysts, such as amino-thiocarbamates, for highly regio- and enantioselective bromolactonization. rsc.org
| Reaction | Catalyst Type | Substrates | Product | Key Features |
| Henry Reaction | Axially Chiral Guanidines | Nitroalkanes, Aldehydes | Optically Active Nitroaldols | High diastereo- and enantioselectivity. nih.gov |
| Enantioselective Amination | Axially Chiral Guanidines | 1,3-Dicarbonyl Compounds, Azodicarboxylates | Nitrogen-substituted Quaternary Stereocenters | High yields and enantioselectivities. nih.gov |
| Bromolactonization | Amino-thiocarbamate (example of organocatalyst) | cis-1,2-disubstituted olefinic acids | Enantio-enriched lactones | High regio- and enantioselectivity. rsc.org |
Ligand Chemistry in Transition Metal Catalysis
The utility of guanidine derivatives extends beyond organocatalysis to their role as ligands in transition metal-catalyzed reactions. Their strong σ-donating properties and the ability of their anionic form (guanidinate) to act as a robust ligand make them valuable in stabilizing metal centers and modulating their catalytic activity. semanticscholar.orgresearchgate.net
Guanidines can coordinate to a wide variety of transition metals, forming stable complexes. researchgate.netnih.gov The substituents on the guanidine nitrogen atoms can be readily modified to tune the steric and electronic properties of the resulting metal complex. This tunability is a significant advantage in catalyst design, allowing for the optimization of catalytic performance for specific reactions. The synthesis of these complexes typically involves the reaction of a guanidine ligand with a suitable metal precursor.
Transition metal complexes bearing guanidine ligands have been evaluated as catalysts in a range of organic transformations. For example, palladium complexes with monoguanidine ligands have been used in cross-coupling reactions like the Heck and Suzuki reactions. semanticscholar.org Furthermore, ruthenium complexes have shown activity in the isomerization of allylic alcohols. semanticscholar.org The specific structure of the guanidine ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex.
| Metal | Guanidine Ligand Type | Reaction Catalyzed | Reference |
| Palladium | Monoguanidine | Heck and Suzuki reactions | semanticscholar.org |
| Ruthenium | Monoguanidine | Isomerization of allylic alcohols | semanticscholar.org |
| Various | Guanidinato | Olefin polymerization | nih.gov |
| Titanium | Guanidinato | Reductive activation of various substrates | nih.gov |
Applications in Materials Science
While specific applications of this compound in materials science are not documented, the guanidinium moiety is a known functional group in the design of novel materials. The high basicity and hydrogen-bonding capabilities of guanidines can be exploited to create materials with specific properties. For instance, guanidine derivatives have been incorporated into polymers to enhance their properties or to create functional materials for applications such as drug delivery and catalysis. chemrxiv.org The presence of the bromine atom and methyl groups on the phenyl ring of this compound could potentially be used to further modify and functionalize such materials.
Integration into Functional Polymers and Membranes (e.g., Alkaline Anion Exchange Membranes)
Guanidinium-based polymers have been recognized for their potential in creating alkaline anion exchange membranes (AAEMs) due to the high basicity and stability of the guanidinium cation, which can facilitate efficient hydroxide (B78521) ion transport. These membranes are critical components in electrochemical devices like fuel cells.
Research in this field has primarily focused on polymers functionalized with various guanidinium derivatives. For instance, studies have demonstrated the synthesis of AAEMs from polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) functionalized with guanidinium groups. These materials have shown promising ionic conductivity and stability in alkaline environments.
However, specific studies detailing the synthesis or performance of functional polymers or membranes incorporating the This compound moiety are not readily found in the current body of scientific literature. The presence of the bromo- and dimethylphenyl substituents on the guanidine core could theoretically influence the polymer's properties, such as its solubility, thermal stability, and electrochemical performance, but empirical data to support this is not available.
Potential in Carbon Dioxide Fixation Systems
Guanidine and its derivatives are known for their ability to interact with and capture carbon dioxide (CO₂). This reactivity stems from the basic nature of the guanidine nitrogen atoms, which can react with the acidic CO₂ molecule. This has led to the investigation of guanidine-based compounds as "superbases" for CO₂ capture and activation, a critical area of research for mitigating greenhouse gas emissions and for CO₂ utilization.
While the general reactivity of guanidines with CO₂ is well-established, specific research on the application of This compound in carbon dioxide fixation systems has not been reported. The electronic and steric effects of the 2-bromo-4,6-dimethylphenyl group would likely modulate the basicity and reactivity of the guanidine functionality, thereby affecting its efficiency and capacity for CO₂ capture. However, without dedicated studies, its performance in such systems remains speculative.
Chemical Vapor Deposition (CVD) Precursors
Guanidinate ligands, which are deprotonated forms of guanidines, have been explored as ligands for metal complexes used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are used to create thin films of materials for applications in electronics and coatings. The suitability of a precursor is dependent on its volatility and its ability to decompose cleanly at a specific temperature to deposit the desired material.
The use of guanidinate ligands is advantageous due to their ability to form stable, volatile complexes with a variety of metals. The properties of the resulting precursor can be tuned by modifying the substituents on the guanidine backbone.
There is currently no available literature that describes the use of This compound or its corresponding guanidinate in the formation of CVD precursors. The molecular weight and substituent groups on this specific compound would influence the volatility and thermal decomposition profile of any potential metal complex, but experimental data is required to assess its viability as a CVD precursor.
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Hindered Guanidines
The synthesis of sterically hindered guanidines like 1-(2-bromo-4,6-dimethylphenyl)guanidine can be challenging. nih.gov Traditional methods often struggle with low yields and limited substrate scope when applied to bulky amines. nih.gov Future research will likely focus on developing more efficient and versatile synthetic strategies.
One promising avenue is the exploration of novel guanylating agents that are more reactive and less sensitive to steric hindrance. The use of metal-catalyzed cross-coupling reactions could provide a powerful tool for the direct guanylation of sterically congested aryl halides. Additionally, flow chemistry methodologies could offer advantages in terms of reaction control, safety, and scalability for the synthesis of these complex molecules. The development of one-pot, multi-component reactions would also be a significant advancement, allowing for the rapid assembly of hindered guanidines from simple precursors.
Table 1: Potential Synthetic Approaches for Hindered Guanidines
| Methodology | Potential Advantages | Key Research Focus |
| Novel Guanylating Agents | Increased reactivity, improved yields, broader substrate scope. | Design and synthesis of new reagents with enhanced electrophilicity. |
| Metal-Catalyzed Cross-Coupling | Direct guanylation of hindered aryl halides, high functional group tolerance. | Development of efficient catalyst systems (e.g., palladium, copper). semanticscholar.org |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Optimization of reactor design and reaction conditions. |
| Multi-Component Reactions | Step-economy, rapid generation of molecular diversity. | Discovery of new reaction cascades for guanidine (B92328) synthesis. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity. The presence of the ortho-bromo substituent could be exploited in post-guanidinylation modifications, such as cross-coupling reactions, to introduce further molecular complexity. The hindered nature of the guanidine moiety is expected to influence its basicity and nucleophilicity, potentially leading to unique selectivity in organic transformations. rsc.orgrsc.org
Future studies should systematically investigate the reactivity of this compound in a range of reactions, including as a catalyst or ligand in organic synthesis. nih.gov For instance, its potential as a "superbase" in deprotonation reactions where traditional bases fail due to steric hindrance warrants investigation. semanticscholar.org Furthermore, the exploration of its coordination chemistry with various metal centers could lead to the discovery of novel catalysts with unique chemo-, regio-, and stereoselectivity. researchgate.net
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. acs.org Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, rotational barriers, and proton affinity, providing insights into its reactivity and catalytic potential. mdpi.com
Future computational work could focus on:
Modeling Reaction Mechanisms: Simulating the transition states and intermediates of reactions involving this guanidine to understand the origins of selectivity. researchgate.net
Predicting Catalytic Activity: Screening its potential as a catalyst for various organic transformations through computational methods.
Designing Novel Ligands: Using computational design to modify the structure of the guanidine to optimize its performance in specific catalytic applications. nih.gov
These in silico studies will be invaluable for guiding experimental work and accelerating the discovery of new applications for this and related hindered guanidines. mdpi.com
Expansion into Emerging Areas of Catalysis and Advanced Functional Materials
The unique properties of hindered guanidines make them promising candidates for applications in emerging scientific fields. In catalysis, the strong basicity and tunable steric bulk of this compound could be harnessed for challenging transformations, such as the activation of small molecules or in asymmetric catalysis. semanticscholar.orgnih.gov
In the realm of advanced functional materials, the guanidinium (B1211019) cation, formed upon protonation, has shown significant potential. researchgate.netrsc.org Future research could explore the incorporation of 1-(2-bromo-4,6-dimethylphenyl)guanidinium salts into:
Porous Organic Polymers: For applications in gas storage and separation. rsc.org
Antimicrobial Materials: Leveraging the known antibacterial properties of some guanidinium compounds. researchgate.netnih.gov
Nonlinear Optical Materials: Due to the potential for strong second harmonic generation in guanidinium-based hybrid materials. acs.org
Functionalized Membranes: To enhance anti-fouling and antimicrobial properties for water purification. rsc.org
The development of these advanced materials will depend on a thorough understanding of the structure-property relationships of this novel guanidine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromo-4,6-dimethylphenyl)guanidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves guanylation of 2-bromo-4,6-dimethylaniline using cyanamide or thiourea derivatives under acidic conditions. Key steps include:
- Precursor Preparation : React 2-bromo-4,6-dimethylaniline with cyanamide in the presence of HCl (pH 4–5) at 80–100°C for 6–12 hours .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Control reaction pH to avoid over-guanylation, which generates byproducts like bis-guanidines.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm guanidine NH stretches (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹) .
- NMR : Use ¹H NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.5 ppm) and guanidine NH signals (δ 8.5–9.5 ppm, exchangeable with D2O) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-bromo-4,6-dimethylphenyl group influence biological activity compared to other aryl guanidines?
- Methodological Answer :
- Steric Effects : The 4,6-dimethyl groups increase hydrophobicity and may hinder binding to polar enzyme active sites. Compare IC50 values against analogues (e.g., 4-fluorophenyl or nitro-substituted guanidines) in enzyme inhibition assays .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, potentially improving interactions with nucleophilic residues (e.g., cysteine thiols). Use DFT calculations to map electrostatic potentials .
- Data Contradiction Analysis : If activity contradicts predictions (e.g., lower potency than less bulky analogues), investigate solubility limitations via logP measurements or molecular dynamics simulations .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. If rapid metabolism occurs, modify the structure (e.g., introduce fluorine to block oxidation sites) .
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models. Use LC-MS/MS to quantify plasma concentrations and calculate F% .
- Case Example : If in vitro IC50 is 10 nM but in vivo ED50 is 1 mg/kg, evaluate protein binding (equilibrium dialysis) or blood-brain barrier penetration (PAMPA assay) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
- MD Simulations : Run 100-ns simulations to assess binding stability. Correlate RMSD values with experimental IC50 data .
- Validation : Synthesize top candidates and test in kinase inhibition panels (e.g., Eurofins DiscoverX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
